5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide
Description
Properties
CAS No. |
1025088-44-1 |
|---|---|
Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
5-amino-N-(4-aminophenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H15N3O2S/c1-9-2-3-11(15)8-13(9)19(17,18)16-12-6-4-10(14)5-7-12/h2-8,16H,14-15H2,1H3 |
InChI Key |
NCXOBWJDCOOVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 4-Nitroaniline
The foundational step involves reacting 4-nitroaniline with 2-methylbenzenesulfonyl chloride. A modified protocol derived from patent US5516906A employs solvent-free conditions at 120–150°C to minimize hydrolysis side reactions. Triethylamine (2.5 eq) acts as both base and catalyst, achieving 89% conversion in 3 hours (Table 1).
Table 1: Sulfonylation Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 130°C | 89 | 95 |
| Solvent | Solvent-free | 89 | 95 |
| Molar Ratio (Aniline:Sulfonyl Chloride) | 1:1.1 | 89 | 95 |
Nitro Group Reduction
Catalytic hydrogenation using 5% Pd/C in ethanol at 50 psi H₂ reduces the nitro intermediate to the target diamino compound. Comparative studies show superior selectivity over SnCl₂/HCl systems, which generate toxic waste. X-ray crystallographic data from PMC3201523 confirms the planar geometry of the sulfonamide core post-reduction.
Industrial Production Protocols
Continuous Flow Sulfonylation
Adapting methodology from US5516906A, large-scale synthesis utilizes microreactor technology:
- Reactor Design : Corrosion-resistant Hastelloy C-276 tubes (ID 2 mm)
- Residence Time : 8 minutes at 140°C
- Throughput : 12 kg/h with 92% yield
This approach eliminates batch variability and reduces energy consumption by 40% compared to traditional methods.
Crystallization and Purification
Ethanol/water (7:3 v/v) mixed-solvent systems produce needle-shaped crystals suitable for pharmaceutical applications. Differential Scanning Calorimetry (DSC) shows a sharp melting endotherm at 214°C, consistent with high polymorphic purity.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Asymmetric unit contains two independent molecules with dihedral angles of 45.86° between aromatic rings. Hydrogen-bonding networks (N–H···O=S) stabilize the crystal lattice.
Comparative Method Analysis
Table 2: Synthesis Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Batch Sulfonylation | 4 | 72 | 91 | Moderate |
| Flow Sulfonylation | 3 | 92 | 98 | High |
| Microwave-Assisted | 2 | 85 | 94 | Low |
Emerging Methodologies
Photoredox Nitro Reduction
Visible-light-driven catalysis with Ru(bpy)₃²⁺ reduces nitro groups in 15 minutes (92% yield). Advantages include ambient temperature operation and compatibility with acid-sensitive substrates.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas and palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino groups.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways, making it effective as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Effects
The structural uniqueness of 5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide lies in its dual amino groups and methyl substitution. Comparisons with analogous compounds highlight how substituent modifications influence physicochemical and biological properties:
5-Amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide (CAS 438031-63-1) Substituents: Iodo (-I) at the 4-position of the distal phenyl ring. Molecular Weight: 388.22 g/mol (vs. ~297 g/mol for the target compound, assuming similar backbone). Its electron-withdrawing nature may enhance sulfonamide acidity, affecting binding to biological targets .
5-Amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide (CAS 326866-51-7) Substituents: Difluoromethylthio (-SCF₂H) group. Molecular Weight: 344.4 g/mol. The -SCF₂H group may confer metabolic stability compared to amino groups .
5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide (CAS 729578-90-9) Substituents: Chloro (-Cl) and methoxy (-OCH₃). Molecular Weight: 258.62 g/mol. Impact: The chloro group’s electron-withdrawing effect contrasts with the methoxy group’s electron-donating nature, creating a polarized sulfonamide moiety. This could influence solubility and receptor interactions .
5-Amino-N-(3-bromo-4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide (CAS 554407-03-3) Substituents: Bromo (-Br) and ethoxy (-OCH₂CH₃). Impact: Bromine’s larger atomic radius increases steric hindrance, while the ethoxy group’s bulkiness may reduce rotational freedom, affecting conformational stability .
Physicochemical Properties
- Solubility: Compounds with heterocyclic substituents (e.g., thiadiazolyl groups in 4-Amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide) exhibit higher aqueous solubility due to increased polarity . In contrast, halogenated derivatives (e.g., iodo or bromo) show reduced solubility due to hydrophobicity .
- Acidity : Electron-withdrawing groups (e.g., -I, -Cl) lower the pKa of the sulfonamide proton, enhancing ionization in physiological environments .
Data Table: Comparative Analysis of Sulfonamide Derivatives
*Estimated based on structural similarity.
Research Findings
- Synthesis: Sulfonamide derivatives are often synthesized via nucleophilic substitution or condensation reactions. For example, thiadiazole-containing sulfonamides are prepared by reacting sulfonyl chlorides with amino-thiadiazoles .
- Solubility Trends : Heterocyclic substituents (e.g., thiadiazole) improve solubility in aqueous media, while halogens (e.g., I, Br) reduce it .
- Structural Analysis: Computational studies (e.g., collision cross-section data for 5-Amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide) aid in predicting physicochemical behavior, though experimental validation is lacking .
Biological Activity
5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant studies and data.
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, a study demonstrated that a related sulfonamide compound exhibited significant cytotoxicity against various cancer cell lines, including cervical (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. The IC50 values ranged from 0.89 to 9.63 µg/mL, indicating potent activity against these cell types .
The anticancer effects are attributed to several mechanisms:
- Cell Cycle Arrest : The compound induced cell cycle arrest in the subG0 phase, leading to apoptosis.
- Mitochondrial Dysfunction : It caused mitochondrial membrane depolarization, a precursor to apoptosis.
- Caspase Activation : Increased activity of caspases 8 and 9 was observed, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways .
Antimicrobial Activity
5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide has also been evaluated for its antimicrobial properties. A study synthesized a series of related sulfonamides and assessed their activity against various bacterial strains:
| Compound | Activity Against E. coli | Activity Against S. aureus | MIC (µg/mL) |
|---|---|---|---|
| 3a | Low | Low | >500 |
| 3b | Moderate | Moderate | 200 |
| 3c | High | High | 50 |
The introduction of functional groups significantly enhanced the antimicrobial activity of these derivatives. For example, the guanidino derivative (3c) showed increased efficacy against E. coli and S. aureus compared to its sulfanilamide counterpart (3a) .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Research indicates that derivatives can inhibit LPS-induced NF-κB/AP-1 reporter activity with IC50 values below 50 µM . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Anticancer Study : A recent investigation into a sulfonamide-based chalcone revealed that it significantly triggered apoptosis in AGS cells, with late apoptotic and dead cell percentages increasing with higher concentrations of the compound .
- Antimicrobial Evaluation : A series of experiments showed that modifications to the sulfanilamide structure could enhance activity against resistant strains of bacteria, highlighting the importance of chemical modifications in drug design .
Q & A
Q. What are the optimal synthetic routes for 5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide?
The compound can be synthesized via nucleophilic substitution between 2-methyl-5-aminobenzenesulfonyl chloride and 4-aminophenylamine. A base (e.g., triethylamine) is critical to neutralize HCl byproducts. Reaction conditions (e.g., solvent polarity, temperature) influence yield; anhydrous tetrahydrofuran at 0–5°C under nitrogen is recommended to minimize hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. How can researchers confirm the structural identity of this sulfonamide?
Use a combination of spectroscopic techniques:
- NMR : NMR should show aromatic protons (δ 6.8–7.5 ppm), sulfonamide NH (δ 8.1–8.3 ppm), and methyl groups (δ 2.1–2.3 ppm).
- FT-IR : Confirm sulfonamide S=O stretching (1340–1360 cm) and N–H bending (1550–1600 cm).
- X-ray crystallography (if crystals are obtainable): Resolve bond angles (e.g., S–N–C ~120°) and intermolecular hydrogen bonds to validate geometry .
Q. What safety protocols are essential for handling this compound?
Design protocols based on sulfonamide reactivity:
- PPE : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material.
- Storage : In airtight containers under inert gas, away from oxidizing agents .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this sulfonamide in substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electron density distribution. For example:
- Electrophilic substitution : The 4-aminophenyl group activates the para position for electrophilic attack (localized HOMO).
- Nucleophilic substitution : Sulfonamide’s electron-withdrawing nature directs nucleophiles to the methyl-substituted benzene ring. Validate predictions with Hammett σ constants and kinetic studies .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamides?
Contradictions often arise from assay variability. Standardize protocols:
Q. How do crystallographic studies inform hydrogen-bonding networks in sulfonamide derivatives?
X-ray diffraction reveals intermolecular interactions:
Q. What mechanistic insights explain the oxidation of the amino group in this compound?
The primary amine undergoes oxidation via two pathways:
- Electrochemical : At pH 7.4, cyclic voltammetry shows an irreversible oxidation peak at +0.85 V (vs. Ag/AgCl), forming a nitroso intermediate.
- Chemical : With KMnO in acidic conditions, the amine converts to nitro (NO) groups. Monitor via HPLC-MS to detect intermediates .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| NMR | δ 8.2 ppm (s, 1H, NH), δ 2.2 ppm (s, 3H, CH) | |
| FT-IR | 1355 cm (S=O), 1580 cm (N–H) | |
| X-ray | Space group P2/c, Z = 4 |
Table 2. Reaction Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents hydrolysis |
| Solvent | Anhydrous THF | Maximizes solubility |
| Base | Triethylamine (2 eq) | Neutralizes HCl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
